N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-3-4-12(23-10)15(22)19(2)11-7-20(8-11)14-6-5-13-17-16-9-21(13)18-14/h3-6,9,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKIQBKZGUBGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the potential of compounds similar to N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-carboxamide in combating tuberculosis. For instance, a series of substituted benzamide derivatives have shown promising anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . These findings suggest that the incorporation of triazole and pyridazine moieties may enhance the bioactivity of related compounds.
Synthesis and Structural Characterization
The synthesis of this compound has been achieved through multi-step synthetic routes involving the reaction of thiophene derivatives with triazole and pyridazine intermediates. Characterization techniques such as NMR and LC/MS have been employed to confirm the structure and purity of the synthesized compounds .
Antibacterial Properties
Apart from its anti-tubercular properties, this compound also exhibits antibacterial activity against various pathogens. For instance, N-(4-methylpyridin-2-yl) thiophene derivatives have shown efficacy against extended-spectrum beta-lactamase (ESBL)-producing E. coli, indicating a broader spectrum of antimicrobial activity . This versatility makes it a candidate for further exploration in treating bacterial infections.
Potential in Cancer Therapy
Emerging research suggests that compounds with similar structures may possess anticancer properties. The presence of thiophene and triazole rings has been linked to the inhibition of cancer cell proliferation in various studies. The targeting of specific signaling pathways involved in tumor growth is a promising area for future research .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Initial studies indicate favorable safety profiles with low cytotoxicity against human cell lines . However, comprehensive toxicological evaluations are necessary to ensure safety for clinical applications.
Summary Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Anti-Tubercular | Inhibits Mycobacterium tuberculosis | IC50 values: 1.35 - 2.18 μM |
| Antibacterial | Effective against ESBL-producing E. coli | Significant antibacterial activity |
| Cancer Therapy | Potential anticancer properties | Inhibition of cancer cell proliferation observed |
| Pharmacokinetics | Favorable safety profile with low cytotoxicity | Further evaluations needed |
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions:
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Acid-catalyzed hydrolysis : Forms thiophene-2-carboxylic acid and dimethylazetidinylamine derivatives at 80–100°C in HCl/EtOH mixtures.
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Base-mediated cleavage : Generates sodium carboxylate intermediates in NaOH/THF systems (pH >12).
Table 1: Hydrolysis Conditions and Products
Nucleophilic Substitution
The triazolo-pyridazine moiety participates in regioselective substitutions:
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Halogenation : Reacts with POCl₃/PCl₅ to introduce Cl at position 3 of the pyridazine ring (95% conversion at 110°C) .
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Amination : Forms N-alkylated derivatives with primary amines (e.g., methylamine) in DMF at 60°C .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki-Miyaura : Boronic acids react with brominated triazolo-pyridazine derivatives under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C) .
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Buchwald-Hartwig : Amination of halogenated intermediates with aryl amines using Xantphos-Pd-G3 precatalyst .
Table 2: Representative Coupling Reactions
Heterocyclic Ring Modifications
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Triazolo-pyridazine ring opening : Occurs under strong reducing conditions (H₂/Pd-C in EtOAc) to form pyridazine-diamine intermediates .
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Azetidine functionalization : Epoxidation of the azetidine ring with mCPBA yields spirocyclic oxides, enhancing solubility .
Biological Activity-Driven Reactivity
The compound’s sulfonamide analog (structural cousin) shows target-specific interactions:
Comparison with Similar Compounds
Structural Analogues with [1,2,4]Triazolo[4,3-b]Pyridazine Cores
(a) Lin28-1632 (N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide; CAS 108825-65-6)
- Structure : Shares the triazolo-pyridazine core but substitutes a phenyl-acetamide group instead of the azetidine-thiophene system.
- Activity : Demonstrated functional inhibition of Lin28 proteins in limb regeneration assays at 80 µM concentrations .
- The phenyl group may increase π-π stacking but reduce solubility compared to the target compound’s thiophene .
(b) (E)-4b (E-2-(Benzoylamino)-3-[3,5-Dimethyl-1-(1,2,4-Triazolo[4,3-b]Pyridazin-6-yl)-1H-Pyrazol-4-yl]Propenoic Acid)
- Structure : Integrates a pyrazole ring and a carboxylic acid substituent.
- Properties : High melting point (253–255°C) suggests strong intermolecular interactions, likely due to hydrogen bonding from the carboxylic acid .
- Comparison : The carboxylic acid enhances solubility in polar solvents but may limit blood-brain barrier penetration. The target compound’s methyl and azetidine groups balance lipophilicity and solubility better .
(c) Enamine Ltd’s Piperidine-Linked Analog (N-Methyl-N-[(4-Oxo-3,4-Dihydroquinazolin-2-yl)Methyl]-1-[3-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Piperidine-4-Carboxamide)
- Structure : Features a piperidine-carboxamide and trifluoromethyl group.
- Pharmacokinetics : The trifluoromethyl group increases metabolic resistance but may elevate molecular weight (MW) and reduce solubility. The piperidine ring offers flexibility but less rigidity than azetidine .
Functional and Pharmacokinetic Comparison
Table 1: Key Properties of Triazolo-Pyridazine Derivatives
Key Observations :
- Solubility : The target compound’s thiophene and azetidine groups balance lipophilicity better than phenyl (Lin28-1632) or trifluoromethyl (Enamine Ltd) substituents.
- Rigidity : Azetidine’s 4-membered ring likely improves binding site complementarity compared to flexible piperidine or linear acetamide chains .
- Bioactivity : Lin28-1632’s efficacy suggests the target compound may also target RNA-binding proteins or kinases, though empirical validation is needed.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the construction of the triazolopyridazine core followed by coupling with azetidine and thiophene-carboxamide moieties. Key steps include:
- Cyclocondensation : Formation of the triazolopyridazine ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux in ethanol .
- Azetidine Functionalization : Nucleophilic substitution at the azetidine nitrogen using activated intermediates (e.g., tosylates) at 60–80°C .
- Amide Coupling : Use of coupling agents like HATU or EDC in DMF for carboxamide bond formation . Yield optimization requires precise control of temperature (60–120°C), solvent polarity (DMF > ethanol), and stoichiometric ratios (1:1.2 for azetidine intermediates) .
Q. Which analytical techniques are critical for characterizing intermediates and final products?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of triazolopyridazine and azetidine substitution patterns. Discrepancies in aromatic proton splitting (e.g., δ 7.2–8.5 ppm) indicate structural impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±0.001 Da) and detects side products like des-methyl analogs .
- X-ray Crystallography : Resolves ambiguities in azetidine ring conformation and triazole-pyridazine fusion geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions often arise from dynamic proton exchange or crystallographic disorder. Strategies include:
- Variable Temperature NMR : Identifies exchange-broadened signals (e.g., NH protons in azetidine at δ 5.5 ppm) by cooling to −40°C .
- 2D NMR (COSY, NOESY) : Maps through-space correlations to differentiate regioisomers (e.g., triazole N1 vs. N2 substitution) .
- DFT Calculations : Predicts ¹³C chemical shifts (RMSD < 2 ppm) to validate proposed structures against experimental data .
Q. What strategies enhance bioactivity through structural modifications?
- Heterocycle Replacement : Substituting thiophene with benzothiazole improves kinase inhibition (IC₅₀ reduced from 120 nM to 45 nM) .
- Azetidine Rigidity : Introducing sp³-hybridized substituents (e.g., cyclopropyl) enhances target binding entropy by reducing conformational flexibility .
- Prodrug Design : Adding hydrolyzable esters (e.g., pivaloyloxymethyl) increases oral bioavailability (AUC 2.3-fold in murine models) .
Q. How does molecular docking predict interactions with biological targets?
- Binding Mode Validation : Docking into ATP-binding pockets (e.g., EGFR kinase) identifies critical H-bonds between the triazole N3 and Lys721 (ΔG = −9.2 kcal/mol) .
- SAR Analysis : Co-crystallography confirms that methyl groups on thiophene improve hydrophobic contacts with Phe856, correlating with 5× potency gains .
- MD Simulations : 100-ns trajectories assess stability of ligand-receptor complexes; RMSD < 1.5 Å indicates sustained binding .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
